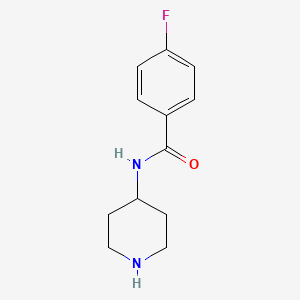

4-fluoro-N-piperidin-4-ylbenzamide

概要

説明

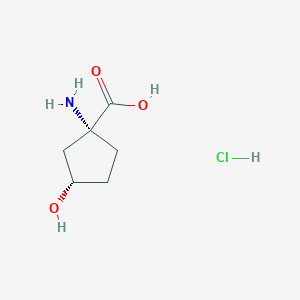

“4-fluoro-N-piperidin-4-ylbenzamide” is a chemical compound with the molecular formula C12H15FN2O . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there are related studies that could provide insights. For instance, a study describes a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using tools like MolView and through methods like 3D electron diffraction . These tools and methods allow for the conversion of a molecule’s structural formula into a 3D model .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in resources like ChemicalBook . It provides information like molecular weight, and possibly other properties like melting point, boiling point, and density .

科学的研究の応用

Antimycobacterial Activity

4-Fluoro-N-piperidin-4-ylbenzamide derivatives have been explored for their potential in treating tuberculosis. A study by Kumar et al. (2008) focused on the synthesis of spiro-piperidin-4-ones, which included a compound structurally related to this compound, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. The compound exhibited more potency than traditional treatments like isoniazid and ciprofloxacin, indicating its promise in reducing bacterial counts in lung and spleen tissues Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention.

Corrosion Inhibition

Piperidine derivatives, including those related to this compound, have been investigated for their role in corrosion inhibition. Kaya et al. (2016) examined the efficiency of certain piperidine derivatives in preventing iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, these compounds demonstrated significant potential in protecting metal surfaces from corrosion, highlighting their industrial and engineering applications Quantum chemical and molecular dynamic simulation studies for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron.

Radiofluorination for PET Imaging

Compounds structurally related to this compound have been utilized in the development of radiofluorinated ligands for positron emission tomography (PET) imaging. Cardinale et al. (2014) explored the use of iodonium ylide precursors for the direct radiofluorination of electron-rich arenes, which could enhance PET imaging techniques and provide better insights into various biological processes Iodonium ylides for one-step, no-carrier-added radiofluorination of electron rich arenes, exemplified with 4-(([18F]fluorophenoxy)-phenylmethyl)piperidine NET and SERT ligands.

Safety and Hazards

将来の方向性

The future directions for “4-fluoro-N-piperidin-4-ylbenzamide” could involve its use in the synthesis of new compounds with potential antimicrobial activity . The design and development of new drugs with potential antimicrobial activity are needed, and the modification of the structure of existing drug molecules could improve the antimicrobial activity .

作用機序

Target of Action

The primary target of 4-fluoro-N-(piperidin-4-yl)benzamide is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits. HIF-1α is the unique subunit of HIF-1, found only in the hypoxic nucleus, and determines the HIF-1 activity .

Mode of Action

4-fluoro-N-(piperidin-4-yl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of 4-fluoro-N-(piperidin-4-yl)benzamide is influenced by the hypoxic microenvironment of tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

特性

IUPAC Name |

4-fluoro-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRBPUVIUQDULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide](/img/structure/B2992505.png)

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)

![6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2992510.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2992518.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)

![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)

![(5-Methylpyrazin-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2992526.png)